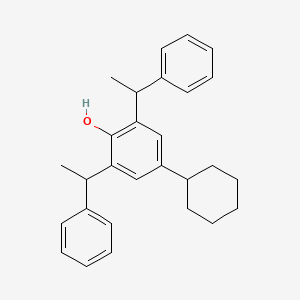![molecular formula C8H7Cl4NO2 B14462803 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride CAS No. 66531-22-4](/img/structure/B14462803.png)
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride is a chemical compound known for its use in organic synthesis. It is often employed as a protecting group for amines, thiols, and alcohols due to its stability and ease of removal under specific conditions .
Vorbereitungsmethoden
The synthesis of 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride typically involves the reaction of 2,2,2-trichloroethyl chloroformate with pyridine. The reaction is carried out under ambient temperature conditions, often in the presence of a base such as pyridine or aqueous sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Wissenschaftliche Forschungsanwendungen
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride is widely used in scientific research, particularly in organic chemistry. Its primary application is as a protecting group for amines, thiols, and alcohols. This compound is valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required . Additionally, it finds applications in the synthesis of complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride involves the formation of a stable trichloroethoxycarbonyl group that protects the functional group of interest. The stability of this protecting group allows for various synthetic transformations to occur without affecting the protected functional group. The deprotection mechanism typically involves the use of zinc in the presence of acetic acid, leading to the cleavage of the trichloroethoxycarbonyl group and the release of the free functional group .
Vergleich Mit ähnlichen Verbindungen
1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride is similar to other protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). it is unique in its ability to be removed under milder conditions using zinc and acetic acid, making it advantageous in certain synthetic applications . Similar compounds include:
- tert-Butyloxycarbonyl (Boc)
- Benzyloxycarbonyl (Cbz)
- Methoxycarbonyl (Moc)
These compounds are also used as protecting groups in organic synthesis but may require different conditions for deprotection.
Eigenschaften
CAS-Nummer |
66531-22-4 |
|---|---|
Molekularformel |
C8H7Cl4NO2 |
Molekulargewicht |
291.0 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl pyridin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C8H7Cl3NO2.ClH/c9-8(10,11)6-14-7(13)12-4-2-1-3-5-12;/h1-5H,6H2;1H/q+1;/p-1 |
InChI-Schlüssel |
DYCKYLCHVRFDJE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)C(=O)OCC(Cl)(Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


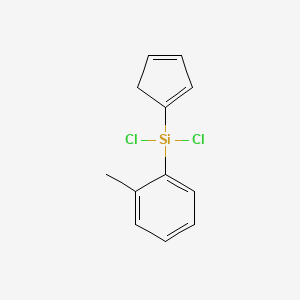
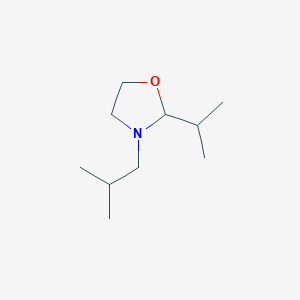

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
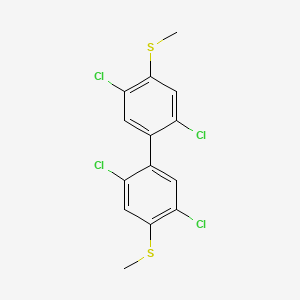
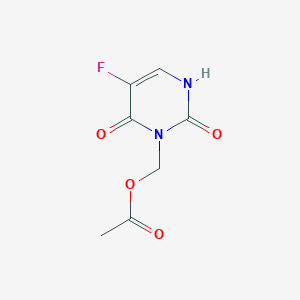

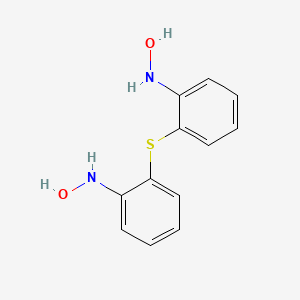
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
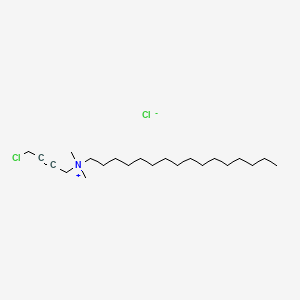
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)

